Gondoic acid

Description

Distribution and Occurrence in Biologically Relevant Sources

Prevalence in Plant Oils and Nuts

A variety of plant oils and nuts are known to contain cis-11-eicosenoic acid. atamanchemicals.commedchemexpress.com It is a notable component of jojoba oil, where C20:1 isomers can constitute a significant portion of the total fatty acid content. atamanchemicals.comchemicalbook.com Other plant sources include rapeseed (canola) oil, mustard oil, and the seed oils of plants from the Sapindaceae family. healthmatters.iothegoodscentscompany.comresearchgate.net The presence of this fatty acid is also reported in olive oil and hemp seed oil. researchgate.netfoodb.ca

Table 1: Occurrence of cis-11-Eicosenoic Acid in Select Plant Sources

| Plant Source | Common Name | Finding |

| Simmondsia chinensis | Jojoba | A major component of the seed oil. atamanchemicals.comchemicalbook.com |

| Brassica napus | Rapeseed (Canola) | Contains gondoic acid. healthmatters.ioresearchgate.net |

| Brassica juncea | Mustard | Contains this compound. researchgate.net |

| Olea europaea | Olive | This compound is a constituent of the oil. researchgate.net |

| Cannabis sativa | Hemp | Identified in the seed oil. foodb.ca |

| Sapindaceae family | Various | Found in the seed oils of this plant family. thegoodscentscompany.com |

Presence in Marine Organisms and Fish

Cis-11-eicosenoic acid is also a component of the lipids found in various marine organisms and fish. atamanchemicals.comhealthmatters.io Quantitative analysis has shown its presence in fish from the Indian, Atlantic, and Pacific Oceans. jst.go.jp In many of these fish, the cis-11 isomer is the most abundant among the C20:1 positional isomers. jst.go.jp For instance, studies have identified it in species such as saury and capelin. jst.go.jp

Table 2: Relative Abundance of cis-11-Eicosenoic Acid in Fish from Different Oceans

| Ocean | Fish Species | Finding |

| Pacific Ocean | Saury | Highest levels of c-20:1 positional isomers found. jst.go.jp |

| Atlantic Ocean | Capelin | High levels of c-20:1 positional isomers found. jst.go.jp |

| Indian Ocean | Goatfish | Lower levels of c-20:1 positional isomers compared to Pacific and Atlantic fish. jst.go.jp |

Properties

IUPAC Name |

(Z)-icos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHHVVYSMSWAG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970949 | |

| Record name | 11-cis-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5561-99-9 | |

| Record name | cis-11-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Eicosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gondoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-cis-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GONDOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Cis 11 Eicosenoic Acid

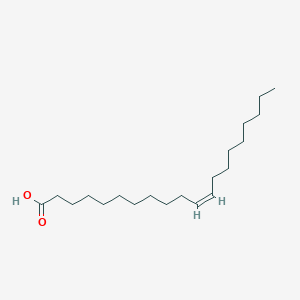

The formation of cis-11-eicosenoic acid, also known as gondoic acid, is an integral part of fatty acid metabolism in various organisms, from plants to fungi. atamanchemicals.comhmdb.ca It is a 20-carbon monounsaturated fatty acid characterized by a single double bond in the cis configuration at the 11th carbon. atamanchemicals.comresearchgate.net

Elongation of Oleic Acid and Other Fatty Acid Precursors

The primary and most well-documented biosynthetic route for cis-11-eicosenoic acid is through the carbon chain elongation of oleic acid (18:1n-9). atamanchemicals.comresearchgate.netgdx.netresearchgate.net This process involves the addition of a two-carbon unit to the carboxyl end of oleic acid, converting the 18-carbon chain into a 20-carbon chain while preserving the original double bond position relative to the methyl end. ocl-journal.orgfrontiersin.org

This elongation is a critical step in the synthesis of very-long-chain fatty acids (VLCFAs). nih.gov In this pathway, cis-11-eicosenoic acid serves as an intermediate; it can be further elongated to produce erucic acid (22:1n-9) and nervonic acid (24:1n-9). atamanchemicals.comresearchgate.netresearchgate.net The biosynthesis of erucic acid from oleic acid involves two sequential elongation cycles, with cis-11-eicosenoic acid being the product of the first cycle. ocl-journal.org While oleic acid is the principal precursor, the synthesis is part of a broader fatty acid elongation system that can act on various fatty acid substrates.

Genetic and Molecular Regulation of Biosynthesis (e.g., Cytochrome P450 Enzymes like SsCYP86)

The biosynthesis of fatty acids is a tightly regulated process at the genetic and molecular level. Cytochrome P450 (CYP450) enzymes, a large family of monooxygenases, play a pivotal role in the metabolism of numerous compounds, including fatty acids. nih.govtandfonline.com

A specific cytochrome P450 enzyme, designated SsCYP86, has been identified in the sugarcane smut fungus Sporisorium scitamineum and implicated in the regulation of fatty acid metabolism. nih.govtandfonline.comnih.gov Functional characterization through gene deletion strategies revealed that the absence of the SsCYP86 gene led to a significant reduction in the levels of various fatty acid metabolites. nih.gov Notably, metabolomic analysis showed that the levels of cis-11-eicosenoic acid were reduced in the SsCYP86 deletion mutant. nih.gov

Further experiments demonstrated that the external application of cis-11-eicosenoic acid could partially rescue certain phenotypes, such as mating and filamentation defects, in the mutant strain. nih.gov This finding suggests that SsCyp86 modulates key developmental processes in the fungus by regulating the metabolism of specific fatty acids, including cis-11-eicosenoic acid. nih.govtandfonline.com This provides a clear example of genetic regulation by a CYP450 enzyme influencing the abundance of this particular fatty acid. nih.gov

Data Tables

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula | Type |

|---|---|---|

| cis-11-Eicosenoic acid (this compound) | C20H38O2 | Monounsaturated Omega-9 Fatty Acid |

| Oleic acid | C18H34O2 | Monounsaturated Omega-9 Fatty Acid |

| Erucic acid | C22H42O2 | Monounsaturated Omega-9 Fatty Acid |

| Nervonic acid | C24H46O2 | Monounsaturated Omega-9 Fatty Acid |

| Stearic acid | C18H36O2 | Saturated Fatty Acid |

| Linoleic acid | C18H32O2 | Polyunsaturated Omega-6 Fatty Acid |

| Malonyl-ACP | - | Acyl Carrier Protein Derivative |

| Lysophosphatidic acid | - | Glycerophospholipid |

| Phosphatidic acid | - | Glycerophospholipid |

Exogenous Acquisition and Dietary Metabolism

Cis-11-eicosenoic acid is not synthesized by humans and must be obtained from dietary sources. hmdb.carupahealth.com It is found in a variety of plant oils and nuts, most notably in jojoba oil, where C20:1 isomers can make up a significant portion of the total fatty acid content. atamanchemicals.comwikipedia.org

Nutritional Significance and Utilization

As a long-chain fatty acid, cis-11-eicosenoic acid plays a role in maintaining the health of cell membranes and participates in metabolic functions. healthmatters.io Though less studied than omega-3 and omega-6 fatty acids, adequate levels are considered important for energy production and the synthesis of other essential biological molecules. healthmatters.io It is found in oils such as rapeseed (canola) oil and in some fish. healthmatters.io While it is a metabolite in both plants and humans, its primary role in human nutrition is as a precursor that is metabolized into other vital fatty acids. atamanchemicals.comnih.gov

Metabolic Fates and Conversion Products

Once acquired through the diet, cis-11-eicosenoic acid undergoes further metabolic processing, primarily through elongation and epoxidation pathways.

A primary metabolic fate of cis-11-eicosenoic acid is its elongation to form very-long-chain fatty acids. researchgate.net It serves as an intermediate in the synthesis pathway that begins with oleic acid. researchgate.net Through the action of elongase enzymes, cis-11-eicosenoic acid is converted into docosenoic acid (C22:1), which includes erucic acid, and subsequently into nervonic acid (C24:1). atamanchemicals.comresearchgate.nettaylorandfrancis.com Nervonic acid is a critical component of myelin, the protective sheath surrounding nerve fibers in the brain. taylorandfrancis.comgerli.com

Table 1: Elongation Pathway of cis-11-Eicosenoic Acid

| Precursor | Intermediate | Product(s) |

|---|

Cis-11-eicosenoic acid can also be a substrate for epoxidation, a reaction that introduces an epoxide group into the fatty acid chain. A notable example is the formation of alchornoic acid, which is chemically identified as (+)cis-14,15-epoxy-cis-11-eicosenoic acid. scispace.comscilit.com This epoxy fatty acid is a C20 homolog of vernolic acid and is found as a major component, at levels around 50%, in the seed oil of Alchornea cordifolia. scispace.comscilit.comaocs.org

Microbial and Plant Production Systems

Beyond its presence in higher plants, cis-11-eicosenoic acid can be produced by microorganisms, particularly certain species of fungi.

Production by Fungi (e.g., Mortierella species)

Several fungal species are capable of synthesizing long-chain fatty acids. ebi.ac.uk The genus Mortierella is particularly recognized for its ability to produce various fatty acids, including cis-11-eicosenoic acid. mdpi.comnih.gov In a screening of approximately 300 fungal strains, species of Mortierella were identified as significant producers of this fatty acid. researchgate.netnih.gov

Research has shown that Mortierella chlamydospora is an especially effective producer. researchgate.netnih.gov Under specific cultivation conditions—growing at 28°C for four days followed by a temperature shift to 12°C for three days—Mortierella chlamydospora CBS 529.75 was found to produce a high amount of cis-11-eicosenoic acid, reaching 36.3 mg per gram of dried cells. researchgate.netnih.gov Lipid analysis revealed that the majority of this fatty acid was stored in the form of triacylglycerols rather than phospholipids (B1166683). nih.gov While the well-known Mortierella alpina also produces cis-11-eicosenoic acid, its yield is comparatively lower, constituting less than 3% of its total fatty acids. researchgate.netmdpi.com

Table 2: Fungal Production of cis-11-Eicosenoic Acid

| Fungal Species | Reported Production Level | Cultivation Notes |

|---|---|---|

| Mortierella chlamydospora | 36.3 mg/g of dried cells | Two-stage temperature cultivation (28°C then 12°C) |

Genetic Engineering for Enhanced Production in Heterologous Hosts

The quest for scalable and controlled production of cis-11-eicosenoic acid has driven the development of genetically engineered organisms, with Escherichia coli and Camelina sativa emerging as promising heterologous hosts.

In the bacterium Escherichia coli , which does not naturally produce very-long-chain fatty acids (VLCFAs), researchers have successfully engineered strains to synthesize cis-11-eicosenoic acid. researchgate.netnih.govnih.gov This was achieved by introducing a plant-derived enzymatic cascade from Arabidopsis thaliana. researchgate.netnih.govnih.gov To overcome challenges with the expression and interaction of these membrane-bound plant enzymes in a bacterial host, a self-assembling Green Fluorescent Protein (GFP) scaffold system was employed. researchgate.netnih.gov The engineered E. coli, when supplemented with oleic acid and cerulenin, was capable of producing unbranched VLCFAs, including cis-11-eicosenoic acid. researchgate.netnih.govnih.gov This work demonstrates the potential of using microbial fermentation for the production of this valuable fatty acid.

Another approach in Camelina sativa has been the use of RNA interference (RNAi) to modify the fatty acid profile. By silencing the expression of key enzymes such as Fatty Acid Desaturase 3 (FAD3) and Fatty Acid Elongase 1 (FAE1), researchers were able to reduce the levels of polyunsaturated fatty acids and increase the proportion of oleic acid and this compound. researchgate.netresearchgate.net

Table 1: Genetic Engineering Strategies for cis-11-Eicosenoic Acid Production

| Host Organism | Genetic Modification | Key Genes/Enzymes Involved | Outcome |

|---|---|---|---|

| Escherichia coli | Heterologous expression of plant enzymes with a GFP scaffold system | Arabidopsis thaliana VLCFA biosynthesis enzymes | Production of cis-11-eicosenoic acid |

| Camelina sativa | Ectopic expression of genes from Consolida ajacis | CaKAS2B (β-ketoacyl-ACP-synthase II like), CaLPAT2b (lysophosphatidic acid acyltransferase 2) | Increased cis-11-eicosenoic acid content and incorporation into seed TAGs |

| Camelina sativa | RNA interference (RNAi) | Silencing of FAD3 (Fatty Acid Desaturase 3) and FAE1 (Fatty Acid Elongase 1) | Altered fatty acid profile with increased this compound |

Biosynthesis in Specific Plant Varieties

Understanding the natural production of cis-11-eicosenoic acid in certain plant species provides valuable insights for both conventional breeding and genetic engineering efforts.

Consolida ajacis (larkspur) is a plant known to produce significant amounts of C20 fatty acids, including cis-11-eicosenoic acid, in its seed oil. nih.govhep.com.cn Research has identified key enzymes in this plant that are responsible for the biosynthesis and incorporation of this compound into storage lipids. nih.govhep.com.cn A crucial enzyme is a β-ketoacyl-ACP-synthase II (KAS2) like protein, designated CaKAS2B, which is involved in the elongation of the fatty acid chain to 20 carbons. nih.govhep.com.cn Additionally, a lysophosphatidic acid acyltransferase 2 (LPAT2) from C. ajacis plays a vital role in transferring these newly synthesized C20 fatty acids to the glycerol (B35011) backbone of triacylglycerols. nih.govhep.com.cn The identification of these enzymes has been instrumental in the successful engineering of Camelina sativa for enhanced this compound production. nih.govhep.com.cn

Table 2: Key Enzymes in the Biosynthesis of cis-11-Eicosenoic Acid in Specific Plants

| Plant Species | Key Enzyme(s) | Function |

|---|---|---|

| Consolida ajacis | β-ketoacyl-ACP-synthase II (KAS2) like enzyme (CaKAS2B) | Elongation of fatty acid chain to C20 |

| Consolida ajacis | Lysophosphatidic acid acyltransferase 2 (LPAT2) | Incorporation of C20 fatty acids into triacylglycerols |

| Carthamus tinctorius | Fatty acid elongases and desaturases | General fatty acid synthesis and modification |

Cellular and Molecular Functions of Cis 11 Eicosenoic Acid

Role in Lipid Metabolism and Cellular Homeostasis

Research indicates that cis-11-eicosenoic acid interacts with several key enzymes involved in lipid metabolic pathways. It has been shown to inhibit certain acyltransferases, which are critical for phospholipid metabolism. smolecule.com Specifically, studies have demonstrated its inhibitory effects on glycerophosphate acyltransferase, cholinephosphotransferase, and ethanolaminephosphotransferase in V79-R cells. atamanchemicals.com

In terms of its own synthesis, cis-11-eicosenoic acid is produced from oleic acid through the action of the enzyme Δ9-fatty acid elongase. researchgate.net Furthermore, studies in engineered Camelina sativa have identified a β-ketoacyl-ACP-synthase II (KAS2)-like enzyme and a lysophosphatidic acid acyltransferase (LPAT2) from Consolida ajacis as catalysts for its biosynthesis and subsequent incorporation into seed triacylglycerols. nih.gov

Table 1: Documented Interactions of cis-11-Eicosenoic Acid with Lipid Metabolism Enzymes

| Enzyme | Organism/Cell Line | Documented Effect | Reference |

|---|---|---|---|

| Glycerophosphate acyltransferase | V79-R cells | Inhibition | atamanchemicals.com |

| Cholinephosphotransferase | V79-R cells | Inhibition | atamanchemicals.com |

| Ethanolaminephosphotransferase | V79-R cells | Inhibition | atamanchemicals.com |

| Δ9-fatty acid elongase | General | Substrate for Synthesis | researchgate.net |

| β-ketoacyl-ACP-synthase II (KAS2) | Consolida ajacis (in Camelina sativa) | Biosynthesis | nih.gov |

Cis-11-eicosenoic acid directly influences the synthesis and composition of major lipid classes such as phospholipids (B1166683) and triacylglycerols (TAGs). By inhibiting enzymes like cholinephosphotransferase and ethanolaminephosphotransferase, it can modulate the production of key phospholipids. atamanchemicals.com Conversely, it has been observed to promote the accumulation of triacylglycerols, with one study noting an increase in TAG accumulation in 3T3-L1 cells at a concentration of 50 μM. atamanchemicals.com

In certain organisms, cis-11-eicosenoic acid is preferentially stored in TAGs. For instance, in Mortierella fungi, the majority of the produced cis-11-eicosenoic acid was found to be a component of triacylglycerols rather than phospholipids. researchgate.netnih.gov Genetic engineering studies have further demonstrated its specific incorporation into the sn-2 position of seed TAGs in Camelina sativa, highlighting its role in determining the structure of these storage lipids. nih.gov In the central nervous system, it can be incorporated into triglycerides, cholesteryl esters, and phospholipids. taylorandfrancis.com

Metabolomic studies have shown that treatment of THP-1 macrophages with cis-11-eicosenoic acid resulted in marked increases in the levels of various fatty acids and inflammatory biomarker metabolites. mdpi.com Furthermore, clinical research has identified increased concentrations of eicosenoic acid in the red blood cell phospholipids of children with developmental regression in autism, suggesting a potential link between its levels and certain health conditions. ebi.ac.uk

Table 2: Induction of Lipid Droplet (LD) Formation by Various Fatty Acids in RINm5F Cells

| Fatty Acid | Chain Length:Double Bonds | LDs as % of Cell Area | Fold Increase vs. Control | Reference |

|---|---|---|---|---|

| cis-11-Eicosenoic acid | C20:1 | 27% | ~25x | d-nb.info |

| Oleic acid | C18:1 | ~15% | ~15x | d-nb.info |

| Linoleic acid | C18:2 | ~15% | ~15x | d-nb.info |

Membrane Biology and Cellular Dynamics

As a constituent fatty acid, cis-11-eicosenoic acid is integral to the structure and function of cellular membranes, impacting their physical properties and maintenance.

Cis-11-eicosenoic acid is a key component in maintaining the structural integrity and health of cell membranes. healthmatters.iorupahealth.com Its incorporation into the phospholipid bilayer is vital for normal cellular function. smolecule.comtaylorandfrancis.com The cis configuration of its double bond is particularly important; trans fatty acids are known to alter membrane lipid composition, which can adversely affect cellular processes and the function of membrane enzymes. taylorandfrancis.com The Human Metabolome Database lists the cell membrane as a primary cellular location for this fatty acid. hmdb.ca

The unique structure of cis-11-eicosenoic acid, particularly its cis double bond, influences the physical properties of the membranes it inhabits. scbt.com This configuration introduces a kink in the hydrocarbon chain, which affects how the fatty acids pack together within the lipid bilayer, thereby influencing membrane fluidity and permeability. scbt.com

This impact on permeability has been demonstrated in studies using rat skin models. When tested against other unsaturated fatty acids with chain lengths from C14 to C22, cis-11-eicosenoic acid (C20) was found to be the most effective at enhancing the permeation of the anti-inflammatory drug indomethacin. nih.gov This effect was attributed to an increase in the perturbation of the lipid domain in the stratum corneum, effectively making the membrane more permeable. nih.gov The inherent flexibility imparted by the cis double bond is thought to facilitate such changes in membrane dynamics. scbt.com

Table 3: Effect of Unsaturated Fatty Acid Chain Length on Skin Permeation of Indomethacin

| Fatty Acid Chain Length | Relative Flux Increase | Relative Lag-Time Shortening | Reference |

|---|---|---|---|

| C14 | + | + | nih.gov |

| C16 | ++ | ++ | nih.gov |

| C18 | +++ | +++ | nih.gov |

| C20 (cis-11-Eicosenoic acid) | ++++ (Highest) | +++ (Highest) | nih.gov |

| C22 | +++ | +++ | nih.gov |

(Relative ranking based on data presented in the source)

Compound Index

Modulation of Membrane-Bound Enzyme and Receptor Activity

Cis-11-eicosenoic acid plays a role in the dynamics of cell membranes. Its incorporation into the lipid bilayer can influence membrane fluidity, which in turn may modulate the activity of various membrane-bound enzymes and receptors. This interaction is crucial for maintaining cellular function and integrity. smolecule.com The fatty acid composition of membranes is a key determinant of the physical properties of the bilayer, and alterations, such as the inclusion of cis-11-eicosenoic acid, can affect the function of embedded proteins like enzymes and receptors. nih.gov

Cellular Signaling Pathways

Inhibition of PKCθ/ERK/STAT3 Signaling Pathway

Research has demonstrated that cis-11-eicosenoic acid can exert anti-inflammatory effects by targeting specific signaling pathways. In Kupffer cells stimulated with lipopolysaccharide (LPS), cis-11-eicosenoic acid has been shown to inhibit the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway. medchemexpress.commedchemexpress.eumedchemexpress.com This inhibition contributes to its anti-inflammatory properties by downregulating the expression of pro-inflammatory factors. medchemexpress.comdntb.gov.ua

Influence on Nuclear Factor-kappa B (NF-κB) Activation

Studies on related eicosenoid compounds suggest a potential influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for cis-11-eicosenoic acid's effect on NF-κB is still emerging, the modulation of this pathway is a known mechanism for regulating inflammatory responses. researchgate.net For instance, the activation of NF-κB can lead to the enhanced expression of enzymes like COX-2, which are involved in inflammation.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

Cis-11-eicosenoic acid has been observed to modulate the production of various cytokines. In studies using PMA-differentiated THP-1 macrophages, it has been shown to increase the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and decrease the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov Interestingly, some research also indicates a decrease in Interleukin-6 (IL-6) levels, suggesting a complex regulatory role. nih.govnih.gov Furthermore, in conjunction with LPS, cis-11-eicosenoic acid significantly increased the levels of Tumor Necrosis Factor-alpha (TNF-α). researchgate.net This dual action on pro- and anti-inflammatory cytokines highlights its nuanced role in the immune response.

| Cytokine | Effect of cis-11-Eicosenoic Acid | Cell Type |

| IL-1β | Increased Production | THP-1 Macrophages |

| IL-6 | Decreased Production | THP-1 Macrophages |

| IL-10 | Decreased Production | THP-1 Macrophages |

| TNF-α | Increased Production (in presence of LPS) | THP-1 Macrophages |

Distinction in Inflammatory Responses

A notable characteristic of cis-11-eicosenoic acid is its distinction from other eicosenoic acids in its inflammatory response profile. Specifically, it does not inhibit the synthesis of leukotriene B4, a potent lipid mediator of inflammation. smolecule.com This lack of inhibition sets it apart from other fatty acids and suggests a unique mechanism in the modulation of inflammatory pathways. smolecule.com

| Gene | Effect of cis-11-Eicosenoic Acid | Biological System |

| Leptin | Upregulated mRNA expression | Rainbow Trout Liver Slices |

| PPARα | Upregulated mRNA expression | Rainbow Trout Liver Slices |

| CPT-1 | Upregulated mRNA expression | Rainbow Trout Liver Slices |

Role of Cis 11 Eicosenoic Acid in Health and Disease Pathogenesis

Inflammatory Processes and Immune System Modulation

Cis-11-eicosenoic acid, a monounsaturated omega-9 fatty acid, has demonstrated notable effects on inflammatory pathways and the modulation of the immune system. Research has illuminated its dual capacity to both suppress and stimulate immune responses, highlighting its complex role in physiological and pathological processes.

Anti-inflammatory Mechanisms and Effects

Cis-11-eicosenoic acid, also referred to as gondoic acid, exhibits anti-inflammatory properties through various mechanisms, particularly by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of Kupffer cells, the resident macrophages of the liver. medchemexpress.comresearchgate.net Studies have shown that in Kupffer cells exposed to lipopolysaccharide (LPS), a potent inflammatory stimulus, this compound can suppress the expression of pro-inflammatory factors. medchemexpress.comresearchgate.net This anti-inflammatory action is partly achieved by reducing the levels of ROS and enhancing the expression of antioxidant genes. researchgate.net Furthermore, this compound has been found to block the PKCθ/ERK/STAT3 signaling pathway, a key cascade in the inflammatory response. medchemexpress.comresearchgate.net

The table below summarizes the key anti-inflammatory effects of cis-11-Eicosenoic acid.

| Mechanism | Effect | Cell Type |

| ROS Production | Inhibition | Kupffer cells |

| Antioxidant Gene Expression | Enhancement | Kupffer cells |

| PKCθ/ERK/STAT3 Signaling | Inhibition | Kupffer cells |

| Pro-inflammatory Factor Expression | Inhibition | Kupffer cells |

Immune Stimulatory Effects and Potential as Vaccine Adjuvants

In addition to its anti-inflammatory capabilities, cis-11-eicosenoic acid has been investigated for its immune-stimulatory effects and its potential application as a vaccine adjuvant. nih.govdntb.gov.uanih.govresearchgate.netmdpi.com Research involving synthetic derivatives of honey bee venom, including cis-11-eicosenoic acid, has explored their ability to trigger an immune response in macrophage-like cells (THP-1). nih.govnih.govmdpi.com These studies have shown that cis-11-eicosenoic acid can increase the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β) while decreasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov This modulation of cytokine production suggests a complex mechanism of action and supports its potential to enhance the immune response to vaccines. nih.govnih.govmdpi.com

The following table details the observed immune-stimulatory effects on cytokine production.

| Cytokine | Effect | Cell Line |

| Interleukin-1β (IL-1β) | Increased Production | THP-1 macrophages |

| Interleukin-10 (IL-10) | Decreased Production | THP-1 macrophages |

| Interleukin-6 (IL-6) | Decreased Production | THP-1 macrophages |

Neurological and Neurodevelopmental Disorders

Emerging research has pointed towards a potential link between cis-11-eicosenoic acid and certain neurological and neurodevelopmental disorders, with studies focusing on its altered concentrations in specific patient populations.

Association with Regressive Autism and Altered Red Blood Cell Membrane Concentrations

A notable finding in the field of autism research is the association between cis-11-eicosenoic acid and regressive autism. hmdb.cahealthmatters.ioatamanchemicals.comhealthmatters.ionih.gov Multiple studies have reported increased concentrations of this fatty acid in the membranes of red blood cells in children with regressive autism when compared to typically developing children. hmdb.cahealthmatters.ioatamanchemicals.comhealthmatters.ionih.gov These findings suggest potential metabolic or dietary abnormalities in this subgroup of individuals with autism, although the precise role of cis-11-eicosenoic acid in the pathogenesis of the disorder remains a subject of ongoing investigation. nih.gov

Investigation as a Potential Biomarker for Schizophrenia

Cis-11-eicosenoic acid has also been identified as a potential biomarker for schizophrenia. hmdb.caatamanchemicals.comhealthmatters.ioresearchgate.netdntb.gov.ua Metabolomic studies have revealed significantly higher levels of cis-11-eicosenoic acid in patients experiencing acute psychosis compared to those in remission. researchgate.netdntb.gov.ua This has led to its inclusion in a panel of potential biomarkers for the diagnosis of schizophrenia. atamanchemicals.comhealthmatters.io The elevated levels might be indicative of increased fatty acid catabolism, which could serve as an alternative energy source in the brain when glucose metabolism is impaired. healthmatters.io

The table below presents the disorders associated with altered cis-11-Eicosenoic acid levels.

| Disorder | Associated Finding |

| Regressive Autism | Increased concentration in red blood cell membranes |

| Schizophrenia (Acute Psychosis) | Significantly higher serum levels |

Exploration as a Biomarker for Depression in Adolescents

Recent research has highlighted the potential of non-esterified fatty acids (NEFAs), including cis-11-eicosenoic acid, as objective biomarkers for diagnosing depression in adolescents. nih.govsigmaaldrich.com A 2024 study involving 116 first-episode adolescent depression patients and 88 healthy controls revealed a significant downregulation of several NEFAs in the depressed group. nih.gov Among these, cis-11-eicosenoic acid, along with nonanoic acid, cis-10-pentadecenoic acid, and cis-10-carboenoic acid, demonstrated excellent performance in distinguishing adolescents with depression. nih.gov

Table 1: Study on NEFA as Biomarkers for Adolescent Depression

| Participant Group | Number of Participants | Key Finding |

|---|---|---|

| First-Episode Adolescent Depression Patients | 116 | Significant downregulation of most NEFAs, including cis-11-eicosenoic acid. nih.gov |

Metabolic Health and Related Conditions

Cis-11-eicosenoic acid plays a role in various aspects of metabolic health, from general cellular functions to more specific processes like fat cell development and autoimmune responses.

Effects on Adipogenesis and Lipid Accumulation in Cell Models

Studies using 3T3-L1 preadipocyte cells, a common model for studying fat cell development (adipogenesis), have shown that positional isomers of cis-eicosenoic acid can have differential effects. Research has demonstrated that cis-11-eicosenoic acid, among other isomers, can influence lipid accumulation in these cells. lipidmaps.orgcaymanchem.comresearchgate.net One study found that among several cis-20:1 positional isomers, cis-11-eicosenoic acid treatment resulted in the highest accumulation of lipids in 3T3-L1 cells. researchgate.net In contrast, another isomer, cis-15-eicosenoic acid, showed anti-adipogenic and anti-lipogenic effects. researchgate.netresearchgate.net These findings suggest that the specific position of the double bond in the fatty acid chain is crucial for its biological activity in fat metabolism. researchgate.net

Another study investigating the components of caviar extract found that it enhanced adipocyte differentiation, increasing both intracellular lipid accumulation and the expression of genes related to adipogenesis. semanticscholar.org While the study focused on the effects of DHA, it highlights the complex interplay of various fatty acids in metabolic processes.

Association with Autoimmune Diseases and Predictive Biomarker Models

Disrupted metabolism is increasingly recognized as a key factor in autoimmune diseases (ADs). nih.govnih.gov A 2019 study involving 240 patients with various ADs (including rheumatoid arthritis, thyroid disease, and multiple sclerosis) and 163 healthy individuals identified a panel of total fatty acids (TFAs) as potential predictive biomarkers. nih.gov Using targeted metabolomic analysis, the study found that cis-11-eicosenoic acid (C20:1n9) was one of the important biomarkers that could help distinguish between individuals with and without ADs. nih.govnih.govfrontiersin.org The predictive models developed, including logistic regression and artificial neural networks, showed reasonably good accuracy in identifying individuals with ADs based on their TFA profiles. nih.gov

Further research has also suggested a link between certain fatty acids and the risk of islet autoimmunity, a precursor to type 1 diabetes. lu.se While this particular study did not find a significant association for cis-11-eicosenoic acid, it underscores the broader interest in fatty acids as potential modulators and markers of autoimmune conditions. lu.se

Cancer Research and Metabolism

The role of fatty acids in cancer is a growing area of investigation, with some studies pointing to the potential involvement of cis-11-eicosenoic acid in cancer-related pathways.

Investigation of Potential Roles in Cancer-Related Pathways

Preliminary research suggests that cis-11-eicosenoic acid may have a role in cancer-related pathways, although the specific mechanisms are still under investigation. smolecule.com Some studies have indicated that omega-9 fatty acids, as a class, may have roles in inflammation and cancer management. rupahealth.com For instance, in the human monocyte cell line (THP-1), cis-11-eicosenoic acid was found to promote the production of pro-inflammatory cytokines IL-1β and IL-6, while inhibiting the anti-inflammatory cytokine IL-10. researchgate.net This modulation of the immune response could have implications for cancer development and progression. Another study noted that cis-11-eicosenoic acid has been investigated for its potential anti-inflammatory properties, which could be relevant in the context of cancer, as chronic inflammation is a known risk factor. medchemexpress.com

Table of Compounds

| Compound Name |

|---|

| cis-11-Eicosenoic acid |

| Nonanoic acid |

| cis-10-Pentadecenoic acid |

| cis-10-Carboenoic acid |

| Lauric acid |

| Myristic acid |

| Stearic acid |

| Lignoceric acid |

| Palmitic acid |

| Heptadecanoic acid |

| Erucic acid |

| Gamma-linolenic acid |

| Oleic acid |

| Docosahexaenoic acid (DHA) |

| cis-15-Eicosenoic acid |

| Palmitoleic acid |

| Eicosatrienoic acid |

| Myristoleic acid |

| Stearidonic acid |

| Nervonic acid |

| cis-Vaccenic acid |

| (Z)-11-eicosenol |

| Methyl cis-11-eicosenoate |

| cis-11,14-Eicosadienoic acid |

| Ergosta-7,22-dien-3-ol (B1205141) |

| Arachidic acid |

| Docosenoic acid |

| Glycerate |

| Beta-hydroxybutyrate |

| Pyruvate |

| Cystine |

| trans-13-Octadecenoic acid |

| Methyl 13-phenyl-tridecanoate |

| 6-hydroxy-5,14,14-trimethyl-15,19-dioxapentacyclo [11.7. 0.01,16.02,10.05,9]icos-12-en-18-one |

| Obacunone |

Influence on Cell Growth and Apoptosis in Specific Cancer Cell Lines (contextual, often comparative with other fatty acids)

The role of cis-11-eicosenoic acid in the context of cancer is complex and appears to be highly dependent on the specific cell line and the presence of other fatty acids. Research into its direct effects on cell growth and apoptosis (programmed cell death) is often contextual, with studies evaluating it as part of a mixture of compounds or in comparison with other fatty acids.

One study investigated a lipophilic extract from the starfish Marthasterias glacialis on human neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines. nih.govmdpi.com The extract contained several compounds, including cis-11-eicosenoic acid (30 µM), palmitic acid (20 µM), cis-11,14-eicosadienoic acid (10 µM), and ergosta-7,22-dien-3-ol (25 µM). nih.govmdpi.com When tested individually, cis-11-eicosenoic acid did not have a significant impact on the activity of caspases, which are key enzymes in the apoptotic process. nih.govmdpi.com However, when combined with the other compounds in the extract, it contributed to an enhanced pro-apoptotic effect, suggesting a synergistic role. nih.govmdpi.com Specifically, while palmitic acid alone induced a modest increase in caspase activity, the full combination of compounds, including cis-11-eicosenoic acid, resulted in a greater increase, closer to the effect of the whole extract. nih.govmdpi.com

In a different context, research on colorectal cancer (CRC) cells explored the effects of supplementing cell cultures with various fatty acids. amegroups.org In this study, cis-11-eicosenoic acid was one of the fatty acids used to investigate the mechanisms by which the CYP1B1 gene promotes cancer cell growth. amegroups.org Furthermore, an oil produced by the marine oleaginous fungus Paradendryphiella sp., which contained cis-11-eicosenoic acid, showed potential in inhibiting the proliferation of several cancer cell lines, including A549 (lung), MDA-MB 231 (breast), and HepG-2 (liver). nih.gov

These findings indicate that cis-11-eicosenoic acid's influence on cancer cells is not straightforward. It may not be a potent cytotoxic agent on its own but could modify the cellular environment or work in concert with other molecules to affect cell survival and proliferation pathways.

| Research Focus | Cell Line(s) | Key Findings Regarding cis-11-Eicosenoic Acid | Reference(s) |

| Apoptotic Effect of Marine Extract | SH-SY5Y (Neuroblastoma), MCF-7 (Breast Cancer) | No individual impact on caspase activity, but enhanced the pro-apoptotic effect of palmitic acid when in combination with other compounds. | nih.gov, mdpi.com |

| Metastasis in Colorectal Cancer | HCT116, RKO, SW480, HT29 (Colorectal Cancer) | Used as a fatty acid supplement to study the metabolic pathways involved in cancer cell growth promoted by the CYP1B1 gene. | amegroups.org |

| Anticancer Potential of Fungal Oil | A549 (Lung), MDA-MB 231 (Breast), HepG-2 (Liver) | Was a component of a single-cell oil from Paradendryphiella sp. that exhibited inhibiting proliferation potential on these cancer cell lines. | nih.gov |

Cardiovascular Health Implications

The implications of cis-11-eicosenoic acid for cardiovascular health are not yet fully understood, and research findings have been somewhat inconsistent. Some studies suggest a neutral or potentially minor role, while others, often looking at related isomers, point towards more significant effects.

A study analyzing the serum fatty acid profiles of patients with early-onset coronary artery disease (EOCAD) compared them to healthy controls. nih.gov The results showed no statistically significant difference in the serum concentrations of cis-11-eicosenoic acid between the EOCAD patients and the control group. nih.gov This suggests that, in this context, circulating levels of this specific fatty acid may not be a strong independent marker for this particular cardiovascular condition. nih.gov

In contrast, research using animal models has provided different insights. An eicosenoic acid-rich marine oil diet was shown to decrease risk factors for cardiovascular-related diseases and atherosclerosis in mice. researchgate.net This points to a potential beneficial effect, although the exact contribution of the cis-11 isomer versus other eicosenoic acid isomers was not specified.

It is also important to distinguish cis-11-eicosenoic acid from its trans isomer. One study found that higher levels of trans-11 eicosenoic acid were associated with increased inflammation, oxidative stress, and the severity of coronary artery disease, as measured by the Gensini score. d-nb.info This highlights the critical difference that the cis versus trans configuration of the double bond can have on a fatty acid's biological effects. While there is little research to definitively recommend increasing or decreasing cis-11-eicosenoic acid intake for cardiovascular benefits, it is often included in comprehensive fatty acid panels to provide a more complete picture of an individual's lipid profile. rupahealth.com

| Study Type | Population/Model | Key Findings Regarding cis-11-Eicosenoic Acid & Cardiovascular Health | Reference(s) |

| Case-Control Study | Human patients with early-onset coronary artery disease (EOCAD) vs. healthy controls | No significant difference in serum levels of cis-11-eicosenoic acid was found between the groups. | nih.gov |

| Animal Study | Mice | A diet rich in eicosenoic acid from marine oil was associated with a reduction in risk factors for cardiovascular diseases and atherosclerosis. | researchgate.net |

| Observational Study (on trans-isomer) | Human patients with coronary artery disease (CAD) | High levels of trans-11 eicosenoic acid (not the cis-isomer) were correlated with inflammation, oxidative stress, and vascular severity. | d-nb.info |

Gastrointestinal Health and Inflammatory Bowel Disease

Emerging research suggests that cis-11-eicosenoic acid may be involved in the metabolic disturbances associated with inflammatory bowel disease (IBD). IBD, which includes conditions like Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract and significant changes in nutrient metabolism. rsc.org

A study using a murine model of colitis investigated the effects of bovine milk-derived extracellular vesicles (mEVs), which have been shown to regulate nutrient metabolism. rsc.org In this study, the administration of mEVs led to a significant decrease in the levels of cis-11-eicosenoic acid in fecal samples. rsc.org This reduction was part of a broader recovery from the metabolic abnormalities caused by the induced inflammation, suggesting that lower levels of this fatty acid in the gut environment might be associated with a healthier state. rsc.org

Furthermore, in a targeted metabolomic analysis of serum from patients with a range of autoimmune diseases, including IBD, cis-11-eicosenoic acid was identified as one of several potential biomarkers. nih.govfrontiersin.org An artificial neural network model developed in the study found cis-11-eicosenoic acid to be one of the most important predictors for distinguishing between individuals with autoimmune diseases and healthy controls. frontiersin.org This suggests that systemic levels of cis-11-eicosenoic acid are altered in these conditions, although its precise role—whether as a contributor to the disease or a consequence of it—requires further investigation. nih.govfrontiersin.org

| Research Focus | Model/Population | Key Findings Regarding cis-11-Eicosenoic Acid & Gastrointestinal Health | Reference(s) |

| Metabolic Changes in Colitis | Murine model of DSS-induced colitis | Treatment with bovine milk-derived extracellular vesicles (mEVs) significantly decreased fecal levels of cis-11-eicosenoic acid, which was associated with recovery from inflammation-induced metabolic changes. | rsc.org |

| Biomarker for Autoimmune Diseases | Human patients with autoimmune diseases (including IBD) vs. healthy controls | Identified as a significant biomarker in serum for predicting the presence of autoimmune diseases. | nih.gov, frontiersin.org |

Compound Names Mentioned in the Article

Analytical and Research Methodologies for Cis 11 Eicosenoic Acid

Biological Sample Collection and Preparation for Analysis

The initial steps of sample collection and preparation are critical for preserving the integrity of cis-11-eicosenoic acid and ensuring reliable analytical results. Protocols are tailored to the specific biological matrix being investigated.

Blood-based matrices are commonly used for fatty acid profiling, including the analysis of cis-11-eicosenoic acid. mdpi.com Collection and preparation methods are designed to prevent lipid degradation and contamination.

Blood Plasma and Serum:

Collection: Samples are typically acquired through venipuncture. rupahealth.com For serum, blood is collected in tubes without anticoagulants and allowed to clot. For plasma, blood is drawn into tubes containing an anticoagulant such as EDTA.

Processing: Following collection, whole blood is centrifuged to separate the plasma or serum from blood cells. nih.gov Fasting is often recommended before sample collection to reduce variations in lipid profiles resulting from recent dietary intake. rupahealth.com

Storage: Serum and plasma samples intended for fatty acid analysis are typically stored at -80°C to minimize enzymatic activity and oxidative degradation. nih.gov Studies have shown that fatty acid levels in serum from blood stored refrigerated for up to three days are comparable to those in serum that was separated and frozen immediately. nih.gov Minimal effects on fatty acid levels were also observed in serum stored at room temperature for up to 24 hours or after one freeze-thaw cycle. nih.gov

Red Blood Cell (RBC) Membranes:

Rationale: RBC membranes are analyzed to provide an indication of long-term fatty acid status, as their composition reflects dietary intake over the lifespan of the erythrocyte (approximately 120 days). Elevated levels of cis-11-eicosenoic acid have been noted in the RBC membranes of certain study populations. rupahealth.com

Preparation: After whole blood is centrifuged, the plasma and buffy coat are removed. The remaining packed red blood cells are washed, often with a phosphate-buffered saline solution, to remove residual plasma proteins and other contaminants. nih.gov An antioxidant, such as butylated hydroxytoluene (BHT), may be added to prevent oxidation during storage and processing. nih.gov The washed, packed RBCs are then typically frozen at -20°C or lower until analysis. nih.gov

The following table summarizes key considerations for blood sample collection for cis-11-eicosenoic acid analysis.

| Sample Type | Collection Protocol | Processing Steps | Key Considerations |

|---|---|---|---|

| Plasma | Venipuncture into tubes with anticoagulant (e.g., EDTA). | Centrifugation to separate plasma from cells. | Fasting is recommended to minimize dietary influence. rupahealth.com |

| Serum | Venipuncture into tubes without anticoagulant; allow blood to clot. | Centrifugation to separate serum from clotted cells. nih.gov | Stable for short periods at room temperature or refrigerated before processing. nih.gov |

| Red Blood Cell Membranes | Venipuncture into tubes with anticoagulant. | Centrifugation, removal of plasma/buffy coat, washing of packed RBCs. nih.gov | Reflects longer-term fatty acid status; addition of antioxidants like BHT is common. nih.gov |

Analyzing cis-11-eicosenoic acid in tissues and cells requires homogenization and extraction to isolate the lipid fraction from other cellular components.

Homogenization: Fresh or rapidly frozen tissues must be homogenized to break down cellular structures and facilitate solvent access to the lipids. Hard tissues may be pulverized in a mortar with liquid nitrogen, while softer tissues can be minced and homogenized using devices like an Ultraturax blender.

Lipid Extraction: The most common method for total lipid extraction is the Folch method or its modification by Bligh and Dyer. jfda-online.com This technique uses a chloroform-methanol solvent system to efficiently extract lipids, including those containing cis-11-eicosenoic acid, from the homogenized sample. jfda-online.com The sample is homogenized in a chloroform (B151607)/methanol (B129727) mixture, after which water is added to create a biphasic system. The lower chloroform layer, containing the lipids, is then separated from the upper aqueous methanol layer, which contains non-lipid contaminants. jfda-online.com

Solvent Removal and Storage: The solvent from the lipid extract is typically evaporated under a stream of nitrogen gas to prevent oxidation. Lipid extracts should be stored in a solvent like chloroform-methanol at low temperatures (e.g., -70°C) rather than in a dry state to minimize degradation. Flushing storage vials with nitrogen before sealing can further prevent oxidation.

Chromatographic and Spectrometric Techniques for Identification and Quantification

Following extraction, advanced analytical techniques are employed to separate, identify, and quantify cis-11-eicosenoic acid. Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the primary methods used.

GC-MS is the gold-standard and most widely used technique for the comprehensive analysis of fatty acids, including cis-11-eicosenoic acid. mdpi.comescholarship.org

Derivatization: Because of their low volatility, fatty acids must be chemically modified before GC analysis. mdpi.com This process, known as derivatization, typically involves converting the fatty acids into more volatile fatty acid methyl esters (FAMEs). jfda-online.commdpi.com This is commonly achieved through acid-catalyzed (e.g., with boron trifluoride-methanol) or base-catalyzed transesterification. jfda-online.commdpi.com

Separation and Identification: The resulting FAME mixture is injected into the gas chromatograph. The FAMEs are separated based on their chain length, degree of unsaturation, and boiling points as they travel through a long, thin capillary column (e.g., a highly polar CP-Sil 88 column). nih.gov As the individual FAMEs exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of the analyte, such as methyl cis-11-eicosenoate, is compared to spectra from a reference library (e.g., NIST 08) or a pure standard for positive identification. mdpi.com

Quantification: For quantitative analysis, an internal standard (a fatty acid not naturally present in the sample, such as heptadecanoic acid) is added at the beginning of the sample preparation. nih.gov By comparing the peak area of the methyl cis-11-eicosenoate to the peak area of the internal standard, the precise amount of cis-11-eicosenoic acid in the original sample can be calculated. mdpi.com GC-MS has been successfully used to identify and quantify cis-11-eicosenoic acid in various samples, including suet oil and microbial cultures. nih.govmdpi.com

While GC-MS is more common for total fatty acid profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing fatty acids and their metabolites, particularly when derivatization is not desirable. nih.govub.edu

Methodology: In LC-MS, the fatty acid extract is separated using high-performance liquid chromatography (HPLC), typically on a reverse-phase column (e.g., C18). lipidmaps.org The separation is based on the polarity of the molecules. The eluent from the HPLC column is then directed into a mass spectrometer. Electrospray ionization (ESI) is a common technique used to ionize the fatty acids as they enter the mass spectrometer. researchgate.net

Advantages: LC-MS/MS offers high sensitivity and selectivity and can analyze a large number of lipid mediators simultaneously, often with shorter run times than GC-MS. nih.gov It is particularly useful for analyzing eicosanoids, which are metabolites of polyunsaturated fatty acids. nih.gov While not the primary method for quantifying total cis-11-eicosenoic acid, its principles are applicable, and it can be used to analyze the compound without prior derivatization.

The table below compares the key features of GC-MS and LC-MS for the analysis of cis-11-eicosenoic acid.

| Technique | Sample Preparation | Separation Principle | Primary Application for FA Analysis |

|---|---|---|---|

| GC-MS | Requires derivatization to volatile esters (FAMEs). jfda-online.com | Separation based on boiling point and polarity in a capillary column. nih.gov | Gold standard for total fatty acid profiling and quantification, including cis-11-eicosenoic acid. mdpi.comnih.gov |

| LC-MS/MS | Derivatization is not required. | Separation based on polarity using a reverse-phase column. lipidmaps.org | High-sensitivity analysis of fatty acids and their metabolites (e.g., eicosanoids). nih.govnih.gov |

Pure cis-11-eicosenoic acid serves as an essential tool in analytical laboratories. It is widely used as a reference compound or analytical standard. atamanchemicals.commedchemexpress.com By analyzing a known amount of the pure standard, scientists can calibrate their instruments, confirm the retention time and mass spectrum for the compound of interest, and ensure the accuracy and reliability of their analytical data when identifying and quantifying cis-11-eicosenoic acid in complex biological samples. atamanchemicals.com

Advanced Omics Profiling Approaches

The study of cis-11-eicosenoic acid has been significantly advanced by the application of "omics" technologies. These high-throughput analytical approaches allow for a comprehensive and systemic view of the molecule's role in various biological contexts.

Untargeted Metabolomic Analysis in Biological Systems

Untargeted metabolomics is a powerful hypothesis-generating approach used to obtain a comprehensive profile of all measurable small molecules (metabolites) in a biological sample. This methodology has been instrumental in identifying alterations in fatty acid profiles, including cis-11-eicosenoic acid, in various physiological and pathological states.

In studies of childhood obesity, for instance, untargeted metabolomic profiling of fasting serum samples has revealed distinct metabolic signatures. nih.gov These analyses, often combining techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), have identified a broad spectrum of metabolites, including a variety of lipid species. nih.govnih.gov Such comprehensive analyses have shown that conditions like obesity are associated with significant alterations in the serum metabolome, particularly in lipid metabolism. nih.gov

The general workflow for untargeted metabolomics in biological fluids like serum or plasma involves several key steps. Samples are first extracted to isolate metabolites, often using a biphasic solvent system to separate lipids from other small molecules. nih.gov These extracts are then analyzed by high-resolution mass spectrometry coupled with a chromatographic separation technique. The resulting data is complex, and sophisticated bioinformatics tools are required to identify and quantify the hundreds to thousands of metabolites detected. nih.govnih.gov

This untargeted approach allows researchers to cast a wide net and capture a snapshot of the metabolic state of a system, which can then point towards specific pathways and molecules, such as cis-11-eicosenoic acid, that may be of interest for more focused, targeted studies.

Targeted Lipidomic Profiling and Its Utility

In contrast to the broad survey of untargeted metabolomics, targeted lipidomics focuses on the measurement of a specific, predefined set of lipid molecules, including individual fatty acids like cis-11-eicosenoic acid. This hypothesis-driven approach offers higher sensitivity and specificity, making it ideal for validating findings from untargeted studies and for quantifying precise changes in lipid levels.

Targeted methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the standard for the accurate quantification of eicosanoids and other fatty acids in biological matrices such as plasma, serum, and urine. nih.govresearchgate.net These methods are developed to be highly specific for the analytes of interest, often utilizing techniques like multiple reaction monitoring (MRM) to enhance sensitivity and reduce chemical noise. lcms.cz

The utility of targeted lipidomics is demonstrated in its application to understanding the roles of various fatty acids in health and disease. For example, targeted analyses have been used to quantify changes in plasma levels of omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in response to dietary supplementation. researchgate.net This approach allows for the precise measurement of how interventions affect the levels of specific fatty acids, providing valuable data for clinical and nutritional research.

A significant challenge in lipidomics is the existence of isomers—molecules with the same chemical formula but different structures. For fatty acids, this includes positional isomers, where the double bond is in a different location. sciex.com Advanced techniques are being developed to differentiate these isomers, which is crucial as they can have distinct biological activities. sciex.com

Integration with Transcriptomics and Genomics for Systems-Level Understanding

To gain a deeper, more holistic understanding of the biological role of cis-11-eicosenoic acid, researchers are increasingly integrating metabolomic data with other "omics" datasets, particularly transcriptomics (the study of all RNA transcripts) and genomics (the study of an organism's complete set of DNA). This multi-omics approach allows for the connection of changes in metabolite levels with alterations in gene expression and genetic makeup, providing a more complete picture of the underlying biological processes.

The integration of metabolomics and transcriptomics can reveal how changes in gene expression, which may be influenced by genetic or environmental factors, lead to alterations in metabolic pathways and, consequently, the levels of specific metabolites like cis-11-eicosenoic acid. nih.gov For example, an increase in the expression of a gene encoding an enzyme involved in fatty acid synthesis could be correlated with an increase in the levels of its product fatty acids.

Such integrative analyses are being applied to a wide range of research areas, from understanding the metabolic changes in diseases like sepsis to elucidating the molecular mechanisms of action of dietary interventions. nih.gov By combining these different layers of biological information, researchers can build more comprehensive models of complex biological systems and identify key regulatory nodes and biomarkers. nih.govmdpi.comresearchgate.net

This systems-level understanding is crucial for moving beyond simple correlations and towards a mechanistic understanding of how molecules like cis-11-eicosenoic acid function within the intricate network of cellular and physiological processes.

In Vitro and In Vivo Experimental Model Systems

To investigate the specific cellular and physiological functions of cis-11-eicosenoic acid, researchers utilize a variety of experimental model systems, ranging from cultured cells to whole animal models. These models provide controlled environments in which to study the molecule's effects and mechanisms of action.

Application of Cell Culture Models (e.g., THP-1 macrophages, Kupffer cells, 3T3-L1 adipocytes, neuroblastoma cells)

Cell culture models are an indispensable tool for studying the effects of cis-11-eicosenoic acid at the cellular level. These in vitro systems allow for the precise control of experimental conditions and the detailed investigation of molecular pathways.

THP-1 macrophages: The human THP-1 cell line can be differentiated into macrophage-like cells, which are key players in the immune response. nih.gov Studies using these cells have shown that cis-11-eicosenoic acid can modulate inflammatory responses. For example, it has been observed to enhance the production of the pro-inflammatory cytokine IL-1β when the cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov This suggests a role for cis-11-eicosenoic acid in modulating immune cell function.

3T3-L1 adipocytes: The 3T3-L1 cell line is a widely used model for studying adipogenesis, the process of fat cell development. fao.orgresearchgate.net Research with these cells has demonstrated that cis-11-eicosenoic acid can influence lipid accumulation. fao.orgresearchgate.net Specifically, treatment of 3T3-L1 preadipocytes with cis-11-eicosenoic acid has been shown to decrease cellular triglyceride content compared to treatment with oleic acid. fao.org This effect is associated with the downregulation of key transcriptional factors involved in adipogenesis and lipogenesis. fao.org

Neuroblastoma cells: Neuroblastoma is a type of cancer that arises from immature nerve cells. ki.se Studies using neuroblastoma cell lines have explored the potential of various fatty acids to induce cell death. nih.govnih.gov While some modified fatty acids have shown cytotoxic effects on these cancer cells, the direct effects of cis-11-eicosenoic acid in this context are still an area of active investigation. nih.govnih.gov

The following table summarizes the applications of these cell culture models in the study of cis-11-eicosenoic acid and related fatty acids:

| Cell Line | Cell Type | Application in Fatty Acid Research | Key Findings Related to Fatty Acids |

| THP-1 | Human monocytic leukemia | Studying inflammatory responses | cis-11-eicosenoic acid can modulate cytokine production. nih.gov |

| 3T3-L1 | Mouse preadipocyte | Investigating adipogenesis and lipid metabolism | cis-11-eicosenoic acid can reduce lipid accumulation. fao.orgresearchgate.net |

| SH-SY5Y | Human neuroblastoma | Exploring potential anti-cancer effects | Certain modified fatty acids can induce cell death. nih.govnih.gov |

Utilization of Animal Models (e.g., murine colitis models)

While cell culture models provide valuable insights into cellular mechanisms, animal models are essential for understanding the physiological effects of cis-11-eicosenoic acid in a whole organism. Murine models, in particular, are widely used in biomedical research due to their genetic and physiological similarities to humans.

In the context of inflammatory diseases, murine models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS), are commonly used to study inflammatory bowel disease (IBD). oup.comnih.gov These models allow researchers to investigate the influence of dietary factors, including specific fatty acids, on the development and progression of intestinal inflammation. oup.comnih.gov

Research using these models has shown that dietary fats can significantly impact gut inflammation. oup.comnih.gov For example, diets rich in certain types of fatty acids have been shown to either exacerbate or ameliorate colitis in these models. oup.com While much of this research has focused on polyunsaturated fatty acids like omega-3s and omega-6s, these models provide a valuable platform for investigating the specific effects of monounsaturated fatty acids like cis-11-eicosenoic acid on intestinal health and inflammation. oup.comnih.govoup.com

The use of these in vivo models is critical for translating findings from cell culture studies into a more physiologically relevant context and for evaluating the potential of dietary interventions for the prevention and treatment of inflammatory diseases.

Bioinformatic and Statistical Analysis in Fatty Acid Research

The study of individual fatty acids, such as cis-11-eicosenoic acid, within complex biological systems necessitates advanced analytical methodologies. Bioinformatic and statistical tools are indispensable for processing high-dimensional data generated from lipidomic studies, enabling researchers to identify patterns, elucidate biological functions, and discover potential biomarkers. These computational approaches transform raw data into meaningful biological insights, contextualizing the role of specific fatty acids in health and disease.

Application of Multivariate Statistical Methods (e.g., PCA, PLS-DA)

In fatty acid research, where datasets are often large and complex, multivariate statistical methods are crucial for dimensionality reduction and pattern recognition. metwarebio.com Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are two of the most widely used techniques. metwarebio.commetwarebio.com

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method that, unlike PCA, uses predefined class information (e.g., healthy vs. diseased) to maximize the separation between groups. mdpi.commetabolon.com This makes it particularly useful for identifying which variables, such as specific fatty acids, are most responsible for the observed group differences. metwarebio.com In a study investigating the lipidomic profile of a particular condition, PLS-DA could be employed to highlight the fatty acids, potentially including cis-11-eicosenoic acid, that are most influential in distinguishing between the control and test groups. metabolon.com The method generates a Variable Importance in Projection (VIP) score, which ranks variables based on their contribution to the model, aiding in the selection of potential biomarkers for further investigation. metwarebio.com

The typical workflow involves using PCA for an initial, unbiased exploration of the data, followed by PLS-DA to sharpen the focus on class-related variations and identify key differentiating fatty acids. metwarebio.com

| Feature | Principal Component Analysis (PCA) | Partial Least Squares Discriminant Analysis (PLS-DA) |

|---|---|---|

| Method Type | Unsupervised metwarebio.com | Supervised metabolon.com |

| Primary Goal | Data exploration, visualization, outlier detection, and identifying sources of variance metwarebio.commetwarebio.com | Maximizing separation between predefined groups and identifying discriminating variables metabolon.com |

| Use of Class Labels | Does not use class information metwarebio.com | Uses class information to guide model construction metabolon.com |

| Key Output | Score plots showing sample distribution along principal components uab.edu | Score plots showing group separation and VIP scores to rank variable importance metwarebio.com |

| Application Example | Initial visualization of lipid profiles from different tissue samples to observe natural clustering. | Identifying which fatty acids, including cis-11-eicosenoic acid, are significantly different between a treatment and control group. |

Pathway Enrichment and Network Analysis (e.g., KEGG, DOSE, PPI)

While identifying changes in the concentration of fatty acids like cis-11-eicosenoic acid is important, understanding their functional significance requires placing them within a broader biological context. Pathway enrichment and network analysis are computational techniques used to connect altered lipids to cellular processes and functions. lipotype.com

Pathway Enrichment Analysis aims to determine if a list of significantly altered molecules (e.g., lipids, genes) is overrepresented in specific biological pathways. lipotype.com Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are commonly used for this purpose. lipotype.comnih.gov For example, if a lipidomics study reveals significant changes in a set of fatty acids, including cis-11-eicosenoic acid, KEGG pathway analysis could indicate that these lipids are predominantly involved in pathways like "fatty acid biosynthesis" or "glycerophospholipid metabolism". researchgate.netbiorxiv.org This helps researchers move from a simple list of lipids to a functional interpretation of their collective role. However, a limitation of some databases is that they often describe pathways at the lipid class level rather than for individual lipid species, which can obscure finer details. lipotype.comnih.gov

Disease Ontology Semantic and Enrichment (DOSE) analysis functions similarly but links genes or molecules to disease ontologies, helping to uncover associations between molecular changes and specific pathologies.

Protein-Protein Interaction (PPI) Network Analysis provides insights into the functional relationships between proteins. nih.govnih.gov In fatty acid research, this can be used to explore the network of enzymes and other proteins involved in the metabolism of cis-11-eicosenoic acid. By mapping differentially expressed genes or proteins associated with fatty acid metabolism onto a PPI network, researchers can identify key regulatory hubs and functional modules. nih.gov For instance, analysis might reveal that enzymes involved in the elongation or desaturation of oleic acid (a precursor to cis-11-eicosenoic acid) are part of a highly interconnected protein network, suggesting a coordinated regulation of this metabolic pathway. nih.govresearchgate.net

| Methodology | Description | Application to cis-11-Eicosenoic Acid Research |

|---|---|---|

| KEGG Pathway Analysis | Identifies biological pathways that are statistically overrepresented with differentially abundant molecules. lipotype.comfigshare.com | To determine if cis-11-eicosenoic acid and other co-regulated lipids are significantly involved in specific metabolic or signaling pathways. |

| DOSE Analysis | Measures the association between a list of molecules and human diseases by integrating disease ontology data. | To explore potential links between altered levels of cis-11-eicosenoic acid and specific disease states. |

| PPI Network Analysis | Visualizes and analyzes the complex interactions between proteins to identify functional modules and key regulatory proteins. nih.gov | To map the network of enzymes and regulatory proteins involved in the synthesis, degradation, and modification of cis-11-eicosenoic acid. |

Machine Learning Approaches for Biomarker Discovery and Prediction

Machine learning (ML), a subset of artificial intelligence, utilizes algorithms to identify complex patterns in large datasets, making it a powerful tool for biomarker discovery in fatty acid research. nih.govnih.gov These approaches can integrate diverse and high-volume data types, including lipidomics, genomics, and proteomics, to build predictive models. esmed.org

In the context of biomarker discovery, supervised ML algorithms are trained on datasets where the outcome is known (e.g., disease status). nih.gov The goal is to develop a model that can accurately predict the outcome for new, unseen samples based on their fatty acid profiles. nih.gov For example, an ML model could be trained to distinguish between individuals with and without a specific metabolic disease based on the concentrations of various fatty acids, including cis-11-eicosenoic acid. biorxiv.orgaacrjournals.org

Commonly used machine learning algorithms in this field include:

Random Forest: An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVMs): A classification method that finds the hyperplane that best separates data points of different classes.

Artificial Neural Networks (ANNs): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. mdpi.com

These advanced computational methods are increasingly being applied to analyze complex biological data to accelerate and improve the identification of novel biomarkers. biorxiv.org The application of ML allows for the development of reliable models for the automated classification of various samples based on their fatty acid profiles. mdpi.com By identifying a signature set of fatty acids that are highly predictive of a certain condition, machine learning enhances the potential for developing new diagnostic and prognostic tools. esmed.orgyoutube.com

Emerging Research Directions and Future Perspectives

Exploration of Therapeutic Potential

The unique properties of cis-11-eicosenoic acid, also known as gondoic acid, have spurred investigations into its potential therapeutic applications across a range of health conditions. nih.govhealthmatters.io Found in various plant oils and nuts, this monounsaturated omega-9 fatty acid is the subject of growing research interest. nih.govmedchemexpress.com

Development as an Anti-inflammatory Agent